molecular formula C6H11Cl2N3O B2382285 (6-Methoxypyrazin-2-yl)methanamine dihydrochloride CAS No. 2137793-02-1

(6-Methoxypyrazin-2-yl)methanamine dihydrochloride

Cat. No.: B2382285
CAS No.: 2137793-02-1
M. Wt: 212.07
InChI Key: MIJBAZAPERXGRT-UHFFFAOYSA-N
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Description

(6-Methoxypyrazin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3O and a molecular weight of 212.08 g/mol . This compound is characterized by the presence of a methoxy group attached to a pyrazine ring, along with a methanamine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyrazin-2-yl)methanamine dihydrochloride typically involves the reaction of 6-methoxypyrazine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyrazin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and methanamine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

(6-Methoxypyrazin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Methoxypyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-Methoxypyrazin-2-yl)methanamine dihydrochloride include other pyrazine derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and methanamine groups provide distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(6-methoxypyrazin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-10-6-4-8-3-5(2-7)9-6;;/h3-4H,2,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJBAZAPERXGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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